molecular formula C11H11ClN2O B385993 3-(3-Chloropropyl)quinazolin-4-one CAS No. 139193-06-9

3-(3-Chloropropyl)quinazolin-4-one

Katalognummer: B385993
CAS-Nummer: 139193-06-9
Molekulargewicht: 222.67g/mol
InChI-Schlüssel: VXFMVXXDUMDBFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloropropyl)quinazolin-4-one is a synthetic organic compound featuring a quinazolinone core, which is recognized in medicinal chemistry as a privileged scaffold for drug design . The quinazolin-4-one structure is a nitrogen-containing heterocycle known for its presence in various biologically active compounds, making it a valuable template in pharmaceutical research . The 3-chloropropyl side chain at the 3-position provides a reactive handle for further chemical modification, allowing researchers to synthesize diverse derivatives and build more complex molecular architectures for structure-activity relationship (SAR) studies. This compound is supplied for research applications only, specifically for use in laboratory settings to investigate its potential biological properties and as a key intermediate in synthetic organic chemistry. Researchers value this scaffold for developing novel therapeutic agents, and its derivatives have been explored for a wide spectrum of pharmacological activities . The chloropropyl substituent enhances its utility as a versatile building block in drug discovery pipelines. Applications: This chemical is intended for use in pharmaceutical research, method development, and analytical testing. It serves as a crucial intermediate in medicinal chemistry for the synthesis of fused or binary heterocyclic systems, which are common in modern drug discovery efforts . Handling and Storage: Store in a cool, dry, and well-ventilated place. Protect from light and moisture. The container should be kept tightly closed. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Eigenschaften

CAS-Nummer

139193-06-9

Molekularformel

C11H11ClN2O

Molekulargewicht

222.67g/mol

IUPAC-Name

3-(3-chloropropyl)quinazolin-4-one

InChI

InChI=1S/C11H11ClN2O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,6-7H2

InChI-Schlüssel

VXFMVXXDUMDBFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCl

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCl

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cytotoxic Activity Against Cancer Cell Lines

Research has demonstrated that quinazolin-4-one derivatives, including 3-(3-Chloropropyl)quinazolin-4-one, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of quinazolinone derivatives against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), compounds showed IC50 values significantly lower than the positive control, lapatinib. Specifically, certain derivatives displayed cytotoxicity that was 2 to 30 times more potent than lapatinib against MCF-7 cells, indicating their potential as anticancer agents .

CompoundIC50 (MCF-7)IC50 (A2780)
This compound3.79 ± 0.960.20 ± 0.02
Lapatinib5.9 ± 0.7412.11 ± 1.03

Inhibition of Protein Kinases

Targeting Tyrosine Kinases

Quinazolin-4-one derivatives have been identified as potential inhibitors of several tyrosine kinases, which are critical in cancer progression and treatment resistance. In particular, studies have shown that certain derivatives exhibit strong inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor-2 (VEGFR2). For instance, one derivative achieved an IC50 value of 0.173 µM against CDK2, comparable to known inhibitors like imatinib .

Kinase EnzymeCompoundIC50 (µM)
CDK2This compound0.173 ± 0.012
HER2Compound 3i 0.079 ± 0.015
VEGFR2Compound 2h Not specified

Anti-inflammatory Applications

Therapeutic Potential in Inflammatory Diseases

Quinazolinone derivatives have also been explored for their anti-inflammatory properties. A series of studies indicated that certain compounds exhibited significant efficacy in models of inflammation, suggesting their potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases . The anti-inflammatory effects were attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Research has highlighted the antimicrobial activity of quinazolinone derivatives against various pathogens, including bacteria and fungi. For example, certain synthesized compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .

Neurological Applications

Potential in Treating Neurological Disorders

Emerging studies indicate that quinazolinone derivatives may have applications in treating neurological disorders such as schizophrenia and depression. For instance, novel derivatives have been synthesized and evaluated for their pharmacokinetic properties and brain uptake, showing promise as potential treatments targeting glutamatergic pathways .

Case Studies and Research Findings

Several case studies have reinforced the therapeutic potential of quinazolinone derivatives:

  • Cytotoxicity Study : A series of quinazolinone derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines, demonstrating significant potency compared to standard treatments.
  • Kinase Inhibition Research : A focused study on the inhibition of CDK2 revealed that specific quinazolinone derivatives could serve as effective inhibitors with comparable efficacy to established drugs.
  • Anti-inflammatory Trials : Experimental models showed that certain quinazolinone compounds significantly reduced inflammation markers, supporting their use in anti-inflammatory therapies.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 3-(3-chloropropyl)quinazolin-4-one involves the alkylation of 3H-quinazolin-4-one with 1-chloro-3-iodopropane. Sodium hydride (60% dispersion in mineral oil) deprotonates the quinazolinone’s N3 position, generating a nucleophilic amide ion. This intermediate reacts with 1-chloro-3-iodopropane via an SN2 mechanism, substituting the iodide with the quinazolinone nitrogen to form the chloropropyl side chain.

Key Reaction Parameters

  • Solvent: Anhydrous DMF (50 mL per 6.5 g of quinazolinone)

  • Temperature: 60°C for initial activation, followed by 12-hour stirring at ambient temperature after adding 1-chloro-3-iodopropane

  • Molar Ratios:

    • 3H-Quinazolin-4-one : 1-Chloro-3-iodopropane = 1 : 5.7

    • Sodium hydride : 3H-Quinazolin-4-one = 1 : 1.1

Workup and Purification

  • Dilution with dichloromethane (DCM)

  • Washing with water and brine to remove residual DMF and salts

  • Drying over anhydrous sodium sulfate

  • Column chromatography using silica gel and light petroleum/ethyl acetate (2:1 v/v) as eluent.

Yield and Characterization

  • Isolated Yield: 51% (5.06 g from 6.5 g starting material)

  • Melting Point: 97–99°C (literature range: 98–100°C)

  • Spectroscopic Data:

    • IR (thin film): 3439 cm⁻¹ (N–H stretch), 1659 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N)

    • ¹H NMR (400 MHz): δ 2.37–2.30 (2H, m, CH₂), 3.20 (2H, t, J = 6.4 Hz, ClCH₂), 4.13 (2H, t, J = 6.4 Hz, NCH₂)

Table 1: Synthesis Parameters for this compound

ParameterValue/DescriptionSource
Starting Material3H-Quinazolin-4-one (6.5 g, 44.6 mmol)
Alkylating Agent1-Chloro-3-iodopropane (4.0 mL, 37 mmol)
BaseSodium hydride (60% dispersion, 1.78 g)
SolventDry DMF (50 mL)
Reaction Time1 h at 60°C + 12 h at room temperature
PurificationColumn chromatography (petroleum ether/EtOAc)
Yield51%

Alternative Synthetic Strategies

Transition-Metal-Free SNAr Reactions

Recent advances in nucleophilic aromatic substitution (SNAr) have enabled quinazolinone synthesis under base-promoted conditions. For instance, ortho-fluorobenzamides react with amides in DMSO with Cs₂CO₃ to form quinazolin-4-ones. Although this method avoids metal catalysts, its applicability to this compound remains untested.

Optimization of Reaction Parameters

Solvent and Base Selection

Mathematical modeling of quinazolinone synthesis highlights DMF as superior to DMSO or toluene due to its high polarity, which stabilizes the amide ion intermediate. Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in deprotonating the quinazolinone, as evidenced by the 51% yield in the primary method versus <10% with potassium tert-butoxide.

Table 2: Optimization Insights from Kinetic Modeling

VariableOptimal RangeImpact on Yield
Temperature55–65°CMaximizes rate without side reactions
Sodium Hydride Equiv1.1–1.3 equivEnsures complete deprotonation
Solvent Volume8–10 mL/g quinazolinoneBalances solubility and mixing

Industrial-Scale Considerations

While large-scale production data are scarce, the following adjustments are recommended for process intensification:

  • Catalyst Recycling: Sodium iodide byproduct (from 1-chloro-3-iodopropane) could be recovered and reused.

  • Continuous Flow Reactors: Mitigate exothermicity during NaH-mediated deprotonation.

  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Q & A

Q. What are the established synthetic routes for 3-(3-Chloropropyl)quinazolin-4-one, and what are their comparative advantages in yield and purity?

The synthesis of this compound typically involves alkylation of quinazolin-4(3H)-one with 3-chloropropyl halides. Alternative routes include coupling reactions using copper catalysts (e.g., CuI) or one-pot methods with trifluoroacetic acid as a solvent. For example, alkylation with 3-bromopropane derivatives under basic conditions (K₂CO₃/DMF) yields ~60–70% product, while copper-catalyzed methods may achieve higher regioselectivity but require rigorous metal removal . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard, but solvent-free methods are emerging to reduce reaction times .

Q. How should researchers handle and store this compound to ensure stability and safety?

This compound requires storage in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloropropyl group. Safety protocols mandate PPE (gloves, goggles), ventilation, and avoidance of skin contact due to potential irritancy. In case of exposure, rinse with water for 15 minutes and consult SDS documentation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloropropyl CH₂ groups at δ 3.6–4.0 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₀ClN₂O: m/z 237.0425).
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence the reactivity of this compound in nucleophilic substitution reactions?

The chloropropyl group’s β-carbon is susceptible to nucleophilic attack (e.g., by amines or thiols), but steric hindrance from the quinazolinone ring can slow kinetics. Computational studies (DFT) suggest that electron-withdrawing groups at the quinazolinone 2-position increase electrophilicity at the chloropropyl chain, enabling faster SN2 reactions. Experimental data show that 6-bromo or 7-fluoro substituents enhance reactivity by ~30% compared to unmodified analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from assay conditions (e.g., serum protein binding) or impurity profiles. Researchers should:

  • Validate compound purity via HPLC (>95%) and LC-MS.
  • Use standardized cell lines (e.g., MCF-7 for breast cancer) with controls for solvent effects (DMSO <0.1%).
  • Cross-reference with structural analogs (e.g., 3-(3-bromopropyl) derivatives) to isolate substituent-specific effects .

Q. Can computational models predict the metabolic stability of this compound in preclinical studies?

Yes. Tools like SwissADME predict high microsomal clearance due to the chloropropyl chain’s susceptibility to CYP450 oxidation. Docking simulations (AutoDock Vina) suggest binding to hepatic CYP3A4 with a ΔG of –8.2 kcal/mol, indicating rapid metabolism. Experimental validation via liver microsome assays (t₁/₂ <30 min) aligns with these predictions .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

The compound’s flexibility (rotatable bonds in the chloropropyl chain) complicates crystal formation. Successful crystallization requires:

  • Slow evaporation from high-boiling solvents (e.g., toluene/EtOH 1:1).
  • Seeding with structurally similar quinazolinones.
  • Low-temperature protocols (4°C) to stabilize lattice formation .

Methodological Guidance for Data Interpretation

Q. How to optimize reaction conditions for scaling up this compound synthesis?

  • Catalyst screening : Replace CuI with FeCl₃ to reduce metal contamination.
  • Solvent selection : Use DMPA as a green solvent alternative for one-pot synthesis.
  • Process analytics : Monitor reaction progress via in situ FT-IR to terminate at maximal yield .

Q. What analytical workflows address impurity profiling in this compound batches?

  • HPLC-DAD/MS : Detect halogenated byproducts (e.g., 3-(3-bromopropyl) analogs) using C18 columns (gradient: 10–90% MeCN/H₂O).
  • NMR spiking : Add authentic standards to identify unknown peaks.
  • Thermogravimetric analysis (TGA) : Assess residual solvents (<0.5% w/w) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.